molecular formula C19H22ClF2NO B12719995 Pyrrolidine, 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-, hydrochloride CAS No. 96122-70-2

Pyrrolidine, 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-, hydrochloride

Cat. No.: B12719995
CAS No.: 96122-70-2
M. Wt: 353.8 g/mol
InChI Key: JUOPZCKECYEAPF-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-, hydrochloride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-, hydrochloride typically involves the reaction of pyrrolidine with 2-(bis(4-fluorophenyl)methoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidine, 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrrolidine, 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of bis(4-fluorophenyl)methoxy group enhances its lipophilicity and potential for crossing biological membranes .

Properties

CAS No.

96122-70-2

Molecular Formula

C19H22ClF2NO

Molecular Weight

353.8 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C19H21F2NO.ClH/c20-17-7-3-15(4-8-17)19(16-5-9-18(21)10-6-16)23-14-13-22-11-1-2-12-22;/h3-10,19H,1-2,11-14H2;1H

InChI Key

JUOPZCKECYEAPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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